2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-dichloro-2,3-diketone.
Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The dichloropyridazine is reacted with an appropriate amine, such as 3-methylpentan-1-amine, under conditions that promote nucleophilic substitution, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydroxylation: Finally, the resulting intermediate is hydroxylated to introduce the hydroxyl group at the 1-position of the pentane chain, often using a hydroxylating agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyridazine derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylbutanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is unique due to the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This functional group allows for additional chemical modifications, enhancing its versatility in various applications.
Properties
Molecular Formula |
C10H15Cl2N3O |
---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H15Cl2N3O/c1-3-6(2)8(5-16)13-7-4-9(11)14-15-10(7)12/h4,6,8,16H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
GBTMHUZYBXWHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.